molecular formula C8H11ClN2O2 B13259210 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13259210
M. Wt: 202.64 g/mol
InChI Key: DMXORIDDUFTIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloromethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with chloromethylating agents under controlled conditions. Common reagents used in this process include chloromethyl methyl ether (MOMCl) and formaldehyde in the presence of an acid catalyst. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Compounds with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-fluoro-N-methyl-N-(propan-2-yl)aniline
  • 2-(Chloromethyl)-4-(propan-2-yl)morpholine
  • 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid

Uniqueness

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and studying biochemical processes.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4-(chloromethyl)-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(3-9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

DMXORIDDUFTIIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.